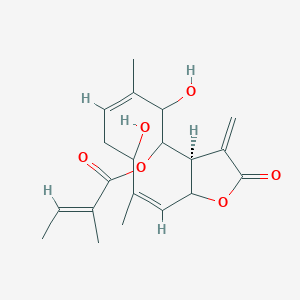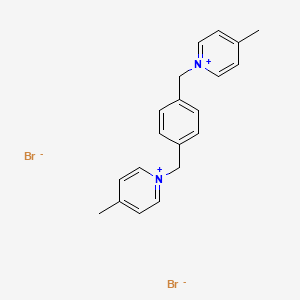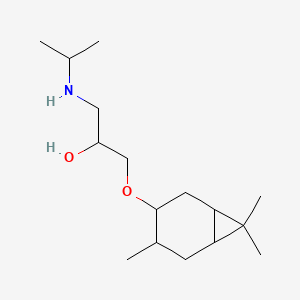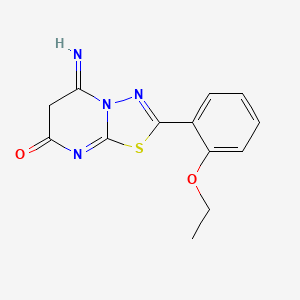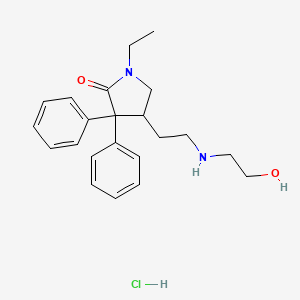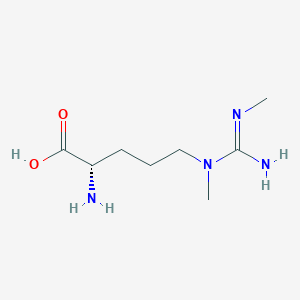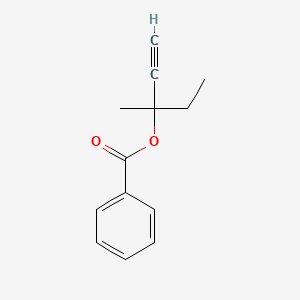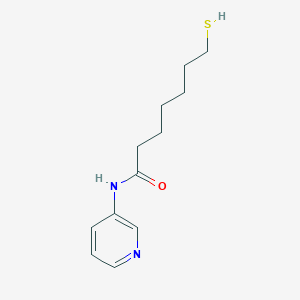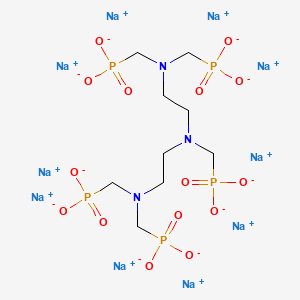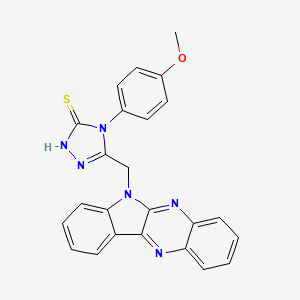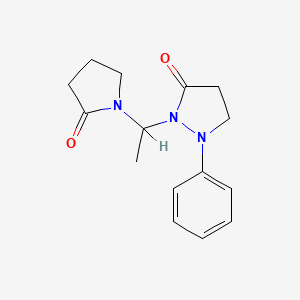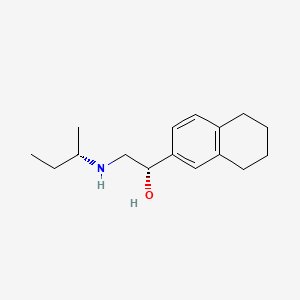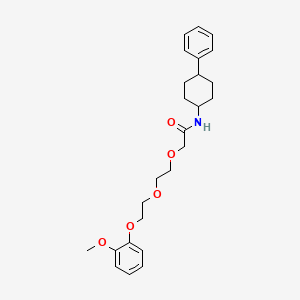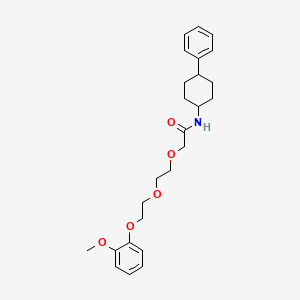
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide: is a complex organic compound that features multiple functional groups, including ether and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide typically involves multiple steps, starting from simpler organic molecules. The process may include:
Etherification: The formation of ether bonds through the reaction of phenols with ethylene oxide derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings or the ether linkages.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential to act as an analgesic, anti-inflammatory, or other therapeutic agent.
Industry
In industry, it might find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide: can be compared with other compounds that have similar structural features, such as other phenoxyethoxy derivatives or cyclohexylacetamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Further studies and detailed information from scientific literature would provide a deeper understanding of its properties and applications.
Properties
CAS No. |
70265-57-5 |
|---|---|
Molecular Formula |
C25H33NO5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-N-(4-phenylcyclohexyl)acetamide |
InChI |
InChI=1S/C25H33NO5/c1-28-23-9-5-6-10-24(23)31-18-17-29-15-16-30-19-25(27)26-22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-10,21-22H,11-19H2,1H3,(H,26,27) |
InChI Key |
DNWCNHNLMQXSRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOCC(=O)NC2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


